1-[3-(Quinolin-4-ylamino)pyrrolidin-1-yl]propan-1-one
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Overview
Description
1-[3-(Quinolin-4-ylamino)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that features a quinoline moiety attached to a pyrrolidine ring via a propanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Quinolin-4-ylamino)pyrrolidin-1-yl]propan-1-one typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable quinoline derivative reacts with a pyrrolidine precursor.
Linking with Propanone: The final step involves the formation of the propanone linker, which can be achieved through a condensation reaction between the quinoline-pyrrolidine intermediate and a propanone derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Quinolin-4-ylamino)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-[3-(Quinolin-4-ylamino)pyrrolidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(Quinolin-4-ylamino)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The propanone linker provides flexibility, allowing the compound to adopt the optimal conformation for binding.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and have similar biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and prolinol have similar structural features and are used in medicinal chemistry.
Uniqueness: 1-[3-(Quinolin-4-ylamino)pyrrolidin-1-yl]propan-1-one is unique due to its combination of the quinoline and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-(quinolin-4-ylamino)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-16(20)19-10-8-12(11-19)18-15-7-9-17-14-6-4-3-5-13(14)15/h3-7,9,12H,2,8,10-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJAMMGDRGYYKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)NC2=CC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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